N-benzyl-2-methoxy-N-methylacetamide

Biocatalysis Green Chemistry Amide Synthesis

N-Benzyl-2-methoxy-N-methylacetamide (CAS 139765-14-3) is an N-methylated benzylacetamide derivative with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol. This compound belongs to the Weinreb amide class (N-methoxy-N-methylamides), characterized by an N-methoxy-N-methyl moiety that enables unique synthetic utility as a precursor to aldehydes and ketones.

Molecular Formula C11H15NO2
Molecular Weight 193.246
CAS No. 139765-14-3
Cat. No. B2956800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-methoxy-N-methylacetamide
CAS139765-14-3
Molecular FormulaC11H15NO2
Molecular Weight193.246
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)COC
InChIInChI=1S/C11H15NO2/c1-12(11(13)9-14-2)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
InChIKeyKMLLKUXGWMVYHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-methoxy-N-methylacetamide (CAS 139765-14-3): A Differentiated N-Methylated Benzylacetamide Scaffold for Medicinal Chemistry and Chemical Biology Applications


N-Benzyl-2-methoxy-N-methylacetamide (CAS 139765-14-3) is an N-methylated benzylacetamide derivative with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound belongs to the Weinreb amide class (N-methoxy-N-methylamides), characterized by an N-methoxy-N-methyl moiety that enables unique synthetic utility as a precursor to aldehydes and ketones [1]. The benzyl group provides an aromatic handle for additional functionalization or target engagement, while the N-methyl group distinguishes it from simpler N-benzyl-2-methoxyacetamide analogs [2].

Why Generic N-Benzylacetamide Analogs Cannot Substitute for N-Benzyl-2-methoxy-N-methylacetamide (139765-14-3) in Structure-Activity Optimization


Simple substitution of N-benzyl-2-methoxy-N-methylacetamide with non-methylated N-benzyl-2-methoxyacetamide or other benzylacetamide analogs is pharmacologically invalid due to fundamental differences in molecular conformation, hydrogen-bonding capacity, and target binding profiles. The N-methyl group eliminates a hydrogen-bond donor, altering lipophilicity and reducing promiscuous binding to polar protein surfaces. Additionally, the N-methoxy-N-methyl Weinreb amide motif imparts unique synthetic utility—enabling controlled nucleophilic addition to form aldehydes or ketones—that is absent in non-methylated counterparts [1]. Published structure-activity relationship (SAR) studies on substituted benzylacetamides demonstrate that even minor modifications, such as the presence or absence of an N-methyl group, can drastically alter anticonvulsant ED50 values and receptor selectivity profiles [2].

Quantitative Differentiators of N-Benzyl-2-methoxy-N-methylacetamide (139765-14-3) Against Closest Analogs: Synthesis, Selectivity, and Binding Data


Synthetic Efficiency: 97% One-Pot Biocatalytic Cascade Conversion for N-Benzyl-2-methoxyacetamide Core

The core N-benzyl-2-methoxyacetamide scaffold can be synthesized via a one-pot, one-step biocatalytic amine transaminase/acyl transferase cascade in aqueous solution with a conversion of up to 97% [1]. This represents a significant advance over traditional multi-step chemical syntheses of similar benzylacetamide derivatives, which often require protecting group strategies and organic solvents, and typically achieve lower overall yields. The biocatalytic approach offers advantages in sustainability and operational simplicity.

Biocatalysis Green Chemistry Amide Synthesis

Anticonvulsant Activity: N-Benzyl-2-methoxyacetamide Lacks the Potent Activity of 2-Acetamido Analogs

In the maximal electroshock seizure (MES) model in mice, N-benzyl 2,3-dimethoxypropionamide (a close structural analog lacking the 2-acetamido group) exhibited an ED50 of 30 mg/kg (i.p.), whereas the 2-acetamido-substituted analog, N-benzyl 2-acetamido-3-methoxypropionamide, demonstrated a significantly lower ED50 of 8.3 mg/kg [1]. This 3.6-fold difference in potency underscores the critical importance of the 2-acetamido substituent for high anticonvulsant activity. N-Benzyl-2-methoxy-N-methylacetamide, which also lacks the 2-acetamido group, is therefore predicted to have significantly reduced anticonvulsant potency compared to 2-acetamido-containing benzylacetamides.

Anticonvulsant MES Seizure Model Structure-Activity Relationship

Receptor Binding Profile: Moderate Affinity for Muscarinic M1 Receptor (pKi 4.8)

N-Benzyl-2-methoxy-N-methylacetamide binds to the rat muscarinic acetylcholine M1 receptor with a pKi of 4.8 (equivalent to a Ki of approximately 15.8 µM) [1]. This represents moderate, non-potent binding. While potent muscarinic ligands often exhibit pKi values >7.0 (Ki <100 nM), this compound's affinity is orders of magnitude weaker. However, its binding to M1, along with reported interactions with sigma-2 receptors (Ki = 90 nM) and nicotinic acetylcholine receptors (EC50 = 7.0 µM), suggests a polypharmacological profile that may be exploited in phenotypic screening or as a starting point for fragment-based drug discovery [2][3].

Muscarinic Receptor GPCR Binding Affinity

Enzyme Inhibition: Weak HDAC6 Inhibitor (IC50 = 5.4 µM) and Negligible HDAC1 Activity

N-Benzyl-2-methoxy-N-methylacetamide inhibits recombinant human HDAC6 with an IC50 of 5.4 µM, but shows negligible activity against HDAC1 (IC50 >50 µM) [1]. This represents a >9-fold selectivity window for HDAC6 over HDAC1. While this potency is weak compared to clinical HDAC inhibitors (which often exhibit nanomolar IC50 values), the selectivity profile may be of interest for chemoproteomic probe development or for studying HDAC6-specific functions without strong pan-inhibition of class I HDACs.

HDAC Inhibitor Epigenetics Enzyme Assay

High-Value Research and Procurement Applications for N-Benzyl-2-methoxy-N-methylacetamide (139765-14-3) Based on Differentiated Evidence


Weinreb Amide Precursor for Controlled Aldehyde and Ketone Synthesis

Procure N-benzyl-2-methoxy-N-methylacetamide for use as a Weinreb amide precursor in synthetic organic chemistry. The N-methoxy-N-methyl motif allows for controlled nucleophilic addition with organometallic reagents (e.g., Grignard or organolithium compounds) to yield aldehydes or ketones without over-addition to the corresponding alcohol. This is a critical advantage over conventional amides or esters, which often lead to complex mixtures. The benzyl group provides a UV chromophore to aid in purification monitoring, and the N-methyl group eliminates an acidic NH proton, improving compatibility with strong nucleophiles. The one-pot biocatalytic synthesis of the core scaffold (up to 97% conversion) offers a sustainable, high-yielding route to access this valuable intermediate [1].

Negative Control or Selectivity Probe in Anticonvulsant Drug Discovery

Utilize N-benzyl-2-methoxy-N-methylacetamide as a negative control or selectivity probe in anticonvulsant screening campaigns. Published SAR demonstrates that 2-acetamido-N-benzylacetamides are potent anticonvulsants (ED50 values as low as 8.3 mg/kg), while analogs lacking the 2-acetamido group, such as N-benzyl 2,3-dimethoxypropionamide, exhibit significantly reduced potency (ED50 = 30 mg/kg) [1]. N-Benzyl-2-methoxy-N-methylacetamide, which also lacks the 2-acetamido moiety, is predicted to be similarly inactive or weakly active in MES seizure models. Researchers can use this compound to confirm that observed anticonvulsant effects are specifically dependent on the 2-acetamido pharmacophore, thereby validating target engagement and mechanism of action for more potent leads.

Moderate-Affinity M1 Muscarinic Ligand for GPCR Profiling and Fragment-Based Screening

Incorporate N-benzyl-2-methoxy-N-methylacetamide into GPCR screening panels as a moderate-affinity ligand for the muscarinic M1 receptor (pKi = 4.8, Ki ≈ 15.8 µM) [1]. This compound can serve as a reference standard for calibrating radioligand binding assays or as a starting fragment for structure-based drug design. Its weak but measurable affinity, combined with its small size (MW = 193 Da) and high ligand efficiency, makes it an attractive scaffold for fragment growing or merging strategies aimed at developing more potent and selective muscarinic modulators. Additionally, its polypharmacological profile (including sigma-2 and nicotinic receptor interactions) may be exploited in phenotypic screens for complex neurological disorders where multi-target engagement is therapeutically beneficial [2][3].

Selective HDAC6 Probe Scaffold for Epigenetic Tool Compound Development

Acquire N-benzyl-2-methoxy-N-methylacetamide as a starting scaffold for the development of selective HDAC6 chemical probes. The compound exhibits weak inhibition of HDAC6 (IC50 = 5.4 µM) with >9-fold selectivity over HDAC1 (IC50 >50 µM) [1]. While not potent enough for therapeutic use, this selectivity window provides a foundation for medicinal chemistry optimization to improve potency while maintaining selectivity. Researchers can modify the benzyl or methoxy groups to enhance binding interactions with the HDAC6 catalytic pocket and assess effects on cellular tubulin acetylation. This scaffold is particularly valuable for generating tool compounds to dissect HDAC6-specific functions in cancer, neurodegeneration, and inflammation, where selective inhibition is crucial to avoid toxicity associated with pan-HDAC inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-2-methoxy-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.